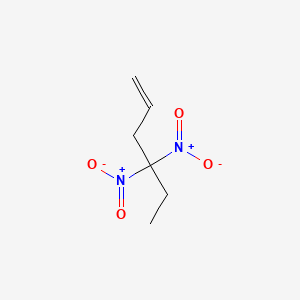

4,4-Dinitrohex-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

62116-09-0 |

|---|---|

Molecular Formula |

C6H10N2O4 |

Molecular Weight |

174.15 g/mol |

IUPAC Name |

4,4-dinitrohex-1-ene |

InChI |

InChI=1S/C6H10N2O4/c1-3-5-6(4-2,7(9)10)8(11)12/h3H,1,4-5H2,2H3 |

InChI Key |

MSCOEPHIHQKXEX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC=C)([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Analysis of 4,4-Dinitrohex-1-ene: A Technical Guide

Introduction

4,4-Dinitrohex-1-ene is a chemical compound of interest within organic synthesis and materials science. A comprehensive understanding of its molecular structure is paramount for its application and further development. Spectroscopic analysis provides a fundamental approach to elucidating the structural characteristics of novel compounds. This guide details the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, it outlines generalized experimental protocols for acquiring such data, intended to serve as a reference for researchers in the field. It is important to note that, at the time of this writing, specific experimental data for this compound is not widely available in the public domain. Therefore, the data presented herein is predictive, based on the analysis of its functional groups and established spectroscopic principles.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are derived from known chemical shift ranges, absorption frequencies, and fragmentation patterns of analogous chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1 (vinyl) | 5.8 - 6.0 | ddt |

| H-2 (vinyl) | 5.1 - 5.3 | m |

| H-3 (allyl) | 2.6 - 2.8 | t |

| H-5 | 2.1 - 2.3 | q |

| H-6 | 1.0 - 1.2 | t |

dt: doublet of triplets, m: multiplet, t: triplet, q: quartet

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~135 |

| C-2 | ~120 |

| C-3 | 35 - 45 |

| C-4 | 85 - 95 |

| C-5 | 25 - 35 |

| C-6 | 10 - 15 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| =C-H stretch (vinyl) | 3010 - 3095 | Medium |

| C-H stretch (alkyl) | 2850 - 3000 | Medium-Strong |

| C=C stretch (alkene) | 1640 - 1680 | Medium-Weak |

| NO₂ asymmetric stretch | 1540 - 1560 | Strong |

| NO₂ symmetric stretch | 1370 - 1390 | Strong |

| =C-H bend (out-of-plane) | 910 - 990 | Strong |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| [M]+• | Molecular Ion |

| [M-NO₂]+ | Loss of a nitro group |

| [M-2NO₂]+ | Loss of two nitro groups |

| [M-HNO₂]+ | Loss of nitrous acid |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a novel liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[1][2] The choice of solvent depends on the solubility of the compound.[1] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent peak.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate nucleus (¹H or ¹³C).[3] Key steps include locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, and tuning the probe to maximize the signal-to-noise ratio.[4]

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.[4] For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum by removing C-H coupling.[5] The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): For a liquid sample, a drop is placed directly onto the ATR crystal (e.g., diamond or germanium).[6][7] Good contact between the sample and the crystal is ensured.[7]

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is necessary to subtract the absorbance of the crystal and the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.

-

Sample Spectrum: The sample spectrum is then recorded over a typical range for organic compounds, such as 4000 to 400 cm⁻¹.[6]

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.[8]

-

Ionization (Electron Ionization - EI): In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9][10][11] This causes the molecules to ionize and fragment.[9][12]

-

Mass Analysis: The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel compound like this compound.

References

- 1. How To [chem.rochester.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 12. chem.libretexts.org [chem.libretexts.org]

physical and chemical properties of 4,4-Dinitrohex-1-ene

Disclaimer: Extensive literature searches did not yield any specific information regarding the physical and chemical properties, synthesis, or biological activity of 4,4-Dinitrohex-1-ene. This suggests that this compound may not have been synthesized or characterized to date.

Therefore, this guide will provide a comprehensive overview of a closely related and well-studied class of compounds: nitroalkenes . The principles, experimental protocols, and reaction pathways described herein are fundamental to the chemistry of nitroalkenes and would be applicable to the theoretical study and potential synthesis of this compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Nitroalkenes

Nitroalkenes are a class of organic compounds characterized by the presence of a nitro group (-NO₂) attached to a carbon-carbon double bond. The strong electron-withdrawing nature of the nitro group renders the double bond electron-deficient, making nitroalkenes highly reactive and versatile building blocks in organic synthesis. They serve as precursors to a wide array of functional groups and are valuable intermediates in the synthesis of complex molecules.

General Physical and Chemical Properties of Nitroalkenes

While specific data for this compound is unavailable, the following table summarizes the general properties characteristic of nitroalkenes.

| Property | General Description |

| Molecular Formula | R¹R²C=CR³(NO₂) |

| Appearance | Typically colorless to pale yellow liquids or crystalline solids. |

| Solubility | Generally soluble in common organic solvents such as acetone, chloroform, and ethyl acetate. Limited solubility in water. |

| Spectroscopic Data | ¹H NMR: Protons on the double bond are deshielded due to the electron-withdrawing nitro group, appearing at lower field. ¹³C NMR: The carbon atom bearing the nitro group is significantly deshielded. IR Spectroscopy: Characteristic strong asymmetric and symmetric stretching bands for the nitro group typically appear around 1500-1560 cm⁻¹ and 1335-1365 cm⁻¹, respectively. UV-Vis Spectroscopy: Exhibit strong absorption in the UV region. |

Synthesis of Nitroalkenes

The synthesis of nitroalkenes can be achieved through several methods. A common and widely used method is the Henry reaction (also known as the nitro-aldol reaction), followed by dehydration.

Experimental Protocol: Synthesis of a Generic Nitroalkene via the Henry Reaction and Dehydration

This protocol describes a general procedure for the synthesis of a nitroalkene from an aldehyde/ketone and a nitroalkane.

Step 1: The Henry Reaction (Nitro-aldol Addition)

-

To a stirred solution of a primary nitroalkane (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or THF) at 0 °C, add a base (e.g., sodium hydroxide, potassium hydroxide, or an amine base like triethylamine) (1.0-1.2 eq.) dropwise.

-

After stirring for 15-30 minutes, add the corresponding aldehyde or ketone (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with an acid (e.g., hydrochloric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-nitro alcohol.

Step 2: Dehydration of the β-Nitro Alcohol

-

Dissolve the crude β-nitro alcohol in a suitable solvent (e.g., toluene or dichloromethane).

-

Add a dehydrating agent. Common methods include:

-

Acid-catalyzed dehydration: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Using a chemical dehydrating agent: Add a reagent like dicyclohexylcarbodiimide (DCC) or phthalic anhydride and heat the mixture.

-

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, filter off any solid byproducts, and wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude nitroalkene by column chromatography on silica gel.

Key Chemical Reactions of Nitroalkenes

Nitroalkenes are valuable synthetic intermediates due to their participation in a variety of chemical transformations.

Michael Addition

The electron-deficient double bond of nitroalkenes makes them excellent Michael acceptors. They readily react with a wide range of nucleophiles, such as enolates, amines, and thiols, to form new carbon-carbon or carbon-heteroatom bonds. This reaction is a powerful tool for constructing complex molecular frameworks.

Diels-Alder Reaction

Nitroalkenes can act as dienophiles in [4+2] cycloaddition reactions with conjugated dienes. The presence of the electron-withdrawing nitro group enhances the reactivity of the double bond, often leading to high yields and stereoselectivity in the resulting cyclohexene derivatives.

Reduction of the Nitro Group

The nitro group of nitroalkenes can be reduced to various other functional groups. For instance, reduction with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can yield primary amines. This transformation is particularly useful in the synthesis of pharmaceuticals and other biologically active molecules.

Potential Signaling Pathways and Biological Activities

While there is no information on the biological activity of this compound, some nitroalkenes have been investigated for their potential pharmacological properties. Their reactivity towards nucleophiles, particularly the thiol groups in cysteine residues of proteins, is a key mechanism of their biological action. This can lead to the modulation of various signaling pathways, including those involved in inflammation and oxidative stress. For example, some nitro-fatty acids have been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Logical Workflow for the Synthesis and Reaction of a Nitroalkene

The following diagram illustrates a typical workflow for the synthesis of a nitroalkene and its subsequent use in a Michael addition reaction.

Caption: Synthetic workflow for a nitroalkene and its subsequent Michael addition.

This guide provides a foundational understanding of the chemistry of nitroalkenes, which would be essential for any future research on this compound. The provided experimental protocol and reaction schemes offer a starting point for the synthesis and derivatization of such compounds. Researchers are encouraged to adapt these general methods to the specific requirements of their target molecules.

Thermal Stability and Decomposition of 4,4-Dinitrohex-1-ene: A Technical Whitepaper

Disclaimer: Publicly available experimental data on the thermal stability and decomposition of 4,4-Dinitrohex-1-ene is limited. This document provides a representative technical guide based on the known thermal behavior of analogous energetic materials, specifically gem-dinitroalkanes and unsaturated nitro compounds. The presented data and protocols are illustrative and should be adapted for experimental validation of this compound.

Introduction

This compound is a nitroalkene, a class of energetic materials being explored for various applications. Its chemical structure, featuring a gem-dinitro group and a terminal double bond, suggests a complex thermal decomposition profile. Understanding the thermal stability and decomposition pathways of this compound is crucial for ensuring its safe handling, storage, and application. This whitepaper provides a comprehensive overview of the anticipated thermal behavior of this compound, drawing parallels with structurally similar compounds.

Anticipated Thermal Decomposition Profile

The thermal decomposition of nitro compounds is often initiated by the homolytic cleavage of the C-NO₂ bond, a process that is highly dependent on the molecular structure and the presence of other functional groups. For this compound, several decomposition pathways can be postulated.

The primary decomposition is likely to be initiated by the scission of one of the C-NO₂ bonds, given that the carbon atom is substituted with two electron-withdrawing nitro groups, which can weaken the C-N bond. The presence of the double bond in the molecule could also influence the decomposition mechanism, potentially participating in secondary reactions.

Quantitative Thermal Analysis Data (Representative)

The following tables summarize typical quantitative data obtained from thermal analysis of gem-dinitroalkanes and unsaturated nitro compounds. These values provide a probable range for the thermal stability of this compound.

Table 1: Representative Differential Scanning Calorimetry (DSC) Data

| Parameter | Expected Range for this compound |

| Onset Decomposition Temperature (T_onset) | 150 - 220 °C |

| Peak Decomposition Temperature (T_peak) | 180 - 250 °C |

| Enthalpy of Decomposition (ΔH_d) | 800 - 1500 J/g |

Table 2: Representative Thermogravimetric Analysis (TGA) Data

| Parameter | Expected Range for this compound |

| Temperature of 5% Mass Loss (T_5%) | 140 - 210 °C |

| Temperature of Maximum Mass Loss Rate | 170 - 240 °C |

| Residual Mass at 400 °C | < 10% |

Table 3: Representative Kinetic Parameters of Decomposition

| Parameter | Expected Range for this compound |

| Activation Energy (E_a) | 120 - 180 kJ/mol |

| Pre-exponential Factor (A) | 10¹² - 10¹⁸ s⁻¹ |

Experimental Protocols

Detailed experimental methodologies are critical for obtaining reliable and reproducible data on the thermal stability of energetic materials. The following are standard protocols for DSC and TGA analysis.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the onset and peak decomposition temperatures, and the enthalpy of decomposition.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

A small sample (0.5 - 2.0 mg) of this compound is accurately weighed into a hermetically sealed aluminum or gold-plated copper pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is heated at a constant rate (e.g., 2, 5, 10, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50 mL/min.

-

The heat flow to the sample is recorded as a function of temperature.

-

The onset temperature, peak temperature, and enthalpy of decomposition are determined from the resulting DSC curve.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the mass loss of the sample as a function of temperature and to identify the temperature ranges of decomposition.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

A small sample (1 - 5 mg) of this compound is placed in an open ceramic or platinum pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50 mL/min.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the temperatures of mass loss and the residual mass.

Visualizations

Postulated Decomposition Pathway

The following diagram illustrates a plausible initial step in the thermal decomposition of this compound, involving the homolytic cleavage of a C-NO₂ bond.

An In-depth Technical Guide on the Electronic Structure and Reactivity of gem-Dinitroalkenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic structure and diverse reactivity of gem-dinitroalkenes. These compounds, characterized by the presence of two nitro groups attached to the same carbon of a carbon-carbon double bond, are highly reactive intermediates with significant potential in synthetic organic chemistry. Their unique electronic properties make them potent electrophiles and versatile partners in a variety of chemical transformations.

Electronic Structure and Properties

The defining feature of gem-dinitroalkenes is the intense electron-withdrawing nature of the two nitro groups. This has a profound effect on the electronic distribution within the molecule, rendering the β-carbon atom highly electrophilic and susceptible to attack by nucleophiles.

1.1. Spectroscopic and Computational Data

The electronic properties of gem-dinitroalkenes have been investigated through both experimental spectroscopic methods and theoretical calculations. While the parent compound, 1,1-dinitroethene, is highly reactive and difficult to isolate, its properties can be inferred from derivatives and computational models.[1][2][3] DFT calculations are a common tool to explore the electronic characteristics of these molecules.[2]

| Parameter | 1,1-Dinitroethene (Calculated) | Notes |

| HOMO-LUMO Gap | Low (indicative of high reactivity) | The low energy of the LUMO makes it a strong electrophile. |

| Global Electrophilicity Index (ω) | High | Quantifies the high electrophilic character of the molecule.[1] |

| C=C Bond Length | ~1.34 Å | Slightly elongated due to electronic effects of substituents. |

| C-N Bond Length | ~1.46 Å | Typical for C-N single bonds in nitroalkenes. |

| O-N-O Bond Angle | ~125° | Characteristic of the nitro group. |

Note: Specific experimental values for the unstable 1,1-dinitroethene are scarce; data is often derived from computational studies or inferred from stable derivatives.

Synthesis and Reactivity

gem-Dinitroalkenes are typically not stable enough to be isolated and are instead generated in situ for subsequent reactions.[2][3] Their high reactivity stems from their potent electrophilicity.

2.1. Synthesis

The most common method for generating gem-dinitroalkenes is through the dehydration of 2,2-dinitroalcohols.[1][2] This process is often performed in the presence of a trapping agent to immediately consume the highly reactive alkene as it is formed.

Logical Workflow for Synthesis and Trapping of 1,1-Dinitroethene

The following diagram illustrates the general workflow for generating 1,1-dinitroethene from its alcohol precursor and trapping it in situ with a nucleophile, such as a diene.

Caption: Workflow for the in situ generation and reaction of 1,1-dinitroethene.

2.2. Key Reactions

The high electrophilicity of gem-dinitroalkenes makes them excellent substrates for a variety of reactions, particularly with nucleophiles and dienes.

2.2.1. Cycloaddition Reactions

gem-Dinitroalkenes are potent dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions).[1] Their electron-deficient nature leads to rapid reactions with electron-rich dienes. They also participate in [3+2] cycloadditions with species like nitrones and nitrile N-oxides.[2]

2.2.2. Michael Addition

Nucleophiles readily add to the β-carbon of gem-dinitroalkenes in a conjugate or Michael-type addition. This reaction is synthetically valuable for forming new carbon-carbon and carbon-heteroatom bonds. The initial adduct can be further transformed, making these alkenes useful building blocks.

Reactivity Pathways of gem-Dinitroalkenes

This diagram outlines the primary modes of reactivity for a generalized gem-dinitroalkene.

References

Unveiling the Chemistry and Potential of 4,4-Dinitrohex-1-ene and its Analogs: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

While the specific compound 4,4-Dinitrohex-1-ene is not extensively documented in scientific literature, this technical guide provides a comprehensive review of the synthesis, properties, and potential biological activities of its core structural motifs: 1,3-dinitroalkanes and gem-dinitroalkenes. This paper serves as a valuable resource for researchers interested in the design and development of novel therapeutics based on these versatile chemical scaffolds.

Synthesis of 1,3-Dinitro Compounds: Key Methodologies

The primary route for synthesizing 1,3-dinitroalkanes involves the Michael addition of a nitroalkane to a nitroalkene. This reaction is a reliable method for forming the C-C bond between the two nitro-bearing carbons. Another significant approach is the tandem Henry-Michael reaction, where an aldehyde reacts with a nitroalkane in a Henry reaction to form a nitroalkene in situ, which then undergoes a Michael addition with a second molecule of the nitroalkane.

Michael Addition of Nitroalkanes to Nitroalkenes

This method is a cornerstone for the synthesis of 1,3-dinitro compounds. The reaction is typically base-catalyzed, although neutral conditions have also been developed to circumvent issues like oligomerization.

General Experimental Protocol (Base-Catalyzed):

A mixture of the chosen nitroalkane (1.5 mmol), the corresponding nitroalkene (1 mmol), and a base such as 1M sodium bicarbonate solution (1 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted using an organic solvent like ethyl acetate. The combined organic layers are then dried over sodium sulfate, concentrated under reduced pressure, and purified by column chromatography on silica gel to yield the pure 1,3-dinitro compound.[1]

General Experimental Protocol (Neutral pH):

To overcome the formation of oligomeric byproducts often seen with base catalysis, a method utilizing an aqueous phosphate buffer at pH 7.0 has been developed. In this procedure, the nitroalkane is added to the nitroalkene in the phosphate buffer, and the reaction is stirred, sometimes with gentle heating. This approach has been shown to produce 1,3-dinitroalkanes in almost quantitative yields.[2]

Tandem Henry-Michael Reaction

This one-pot synthesis is an efficient way to produce 1,3-dinitroalkanes directly from aldehydes and nitroalkanes. The reaction proceeds through a nitroaldol (Henry) reaction, followed by dehydration to a nitroalkene, and a subsequent Michael addition.

General Experimental Protocol:

An aldehyde is reacted with an excess of a nitroalkane in the presence of a catalyst, such as basic alumina. The nitroalkane often serves as both the reactant and the solvent. The reaction mixture is stirred, and the formation of the 1,3-dinitroalkane proceeds through the intermediate β-nitroalkanol and nitroalkene. This method is applicable to a range of aliphatic, aromatic, and heteroaromatic aldehydes.

Quantitative Data on the Synthesis of 1,3-Dinitroalkane Analogs

The following table summarizes representative yields for the synthesis of 1,3-dinitro compounds through the Michael addition of various nitroalkanes to β-nitrostyrene derivatives under neutral pH conditions.

| Entry | Nitroalkane | β-Nitrostyrene Derivative | Product | Yield (%) |

| 1 | Nitromethane | β-Nitrostyrene | 1,3-Dinitro-2-phenylpropane | 92 |

| 2 | Nitroethane | β-Nitrostyrene | 2-Methyl-1,3-dinitro-2-phenylpropane | 95 |

| 3 | 1-Nitropropane | β-Nitrostyrene | 2-Ethyl-1,3-dinitro-2-phenylpropane | 90 |

| 4 | Nitromethane | 4-Chloro-β-nitrostyrene | 1-(4-Chlorophenyl)-1,3-dinitropropane | 94 |

| 5 | Nitroethane | 4-Methoxy-β-nitrostyrene | 1-(4-Methoxyphenyl)-2-methyl-1,3-dinitropropane | 96 |

Data compiled from studies on Michael additions in aqueous phosphate buffer at neutral pH.[2]

Synthesis of gem-Dinitroalkenes

The gem-dinitroalkene moiety, present in the target molecule this compound, is a less common but synthetically accessible functional group. These compounds are of interest due to their potential as energetic materials and as precursors to other functionalized molecules.

While specific protocols for the synthesis of this compound are not available, general methods for preparing gem-dinitro compounds often involve the nitration of suitable precursors. For instance, the nitration of 1,6-diynes using iron(III) nitrate nonahydrate has been reported as a method to produce cyclic gem-dinitro compounds.

Potential Biological Activity and Mechanism of Action

The biological activity of nitro-containing compounds is a subject of significant interest in drug development. The nitro group can act as both a pharmacophore and a toxicophore.

Mechanism of Action:

A common mechanism of action for many nitro compounds involves their enzymatic bioreduction within cells.[3] This process, often catalyzed by nitroreductases, can lead to the formation of reactive nitro anion radicals and other radical species.[4] These radicals can induce oxidative stress, damage cellular macromolecules like DNA, and disrupt cellular processes, ultimately leading to cell death. This mechanism is the basis for the antimicrobial and antiparasitic activity of many nitroaromatic drugs.[3][4]

While specific data on the biological activity of this compound and its simple aliphatic analogs are scarce, related nitro compounds have shown a range of biological effects. For instance, certain diarylalkenes containing nitro groups have demonstrated antimicrobial activity against bacteria such as Bacillus subtilis and Mycobacterium smegmatis.

Signaling Pathways and Experimental Workflows

Due to the limited biological data on this compound and its direct analogs, specific signaling pathways affected by these compounds have not been elucidated. However, based on the general mechanism of action of nitro compounds, it is plausible that they could interact with cellular pathways sensitive to oxidative stress.

To facilitate further research, the following diagrams illustrate the key synthetic workflows discussed in this review.

Caption: Synthetic routes to 1,3-dinitro compounds.

Caption: Proposed mechanism of biological activity.

Conclusion and Future Directions

While this compound remains a largely unexplored molecule, the synthetic methodologies for its core structural motifs, 1,3-dinitroalkanes and gem-dinitroalkenes, are well-established. The known biological activities of related nitro compounds suggest that this class of molecules holds potential for the development of new therapeutic agents. Future research should focus on the synthesis and characterization of this compound and its analogs, followed by systematic screening for biological activity. Elucidation of their specific mechanisms of action and interactions with cellular signaling pathways will be crucial for advancing these compounds in the drug discovery pipeline. This technical guide provides a solid foundation for initiating such research endeavors.

References

potential reaction mechanisms involving 4,4-Dinitrohex-1-ene

An In-depth Technical Guide on the Potential Reaction Mechanisms Involving 4,4-Dinitrohex-1-ene

Abstract

This compound is a unique chemical entity possessing multiple reactive sites: a terminal alkene, a gem-dinitro functional group, and potentially acidic protons. This combination of features suggests a rich and varied chemical reactivity. This document provides a comprehensive theoretical exploration of the . It is intended for researchers, scientists, and professionals in drug development and materials science who may consider this or similar structures as building blocks for novel compounds. The guide outlines key potential transformations including reactions at the alkene moiety, modifications of the nitro groups, and reactions leveraging C-H acidity. Methodologies for key experimental transformations are provided, and quantitative data for analogous reactions are summarized to provide a predictive framework for experimental design.

Introduction: Structural Features and Reactivity Overview

This compound, with the structure CH₂=CH-CH₂-C(NO₂)-CH₂-CH₃, presents several key features that dictate its chemical behavior:

-

Terminal Alkene: The C1-C2 double bond is an electron-rich site susceptible to electrophilic attack and can participate in various addition and cycloaddition reactions. Unlike conjugated nitroalkenes, this double bond is isolated from the primary electron-withdrawing effects of the nitro groups, and its reactivity will be more characteristic of a typical isolated alkene.

-

Gem-Dinitro Group: The two nitro groups at the C4 position are powerful electron-withdrawing groups. This functionality is known for its role in energetic materials and as a precursor to other functional groups, primarily through reduction.

-

Acidic Protons: The protons on the C5 carbon, being alpha to two strongly electron-withdrawing nitro groups, are expected to be significantly acidic. Deprotonation at this site would generate a resonance-stabilized carbanion, a potent nucleophile for carbon-carbon bond formation.

This guide will systematically explore the potential reaction pathways stemming from these functional groups.

Potential Reaction Mechanisms

The reactivity of this compound can be categorized into three main areas: reactions involving the alkene, reactions of the gem-dinitro group, and reactions mediated by the acidic C-H bond at C5.

Reactions of the Alkene Moiety

The terminal double bond is expected to undergo reactions typical of simple alkenes, primarily addition and cycloaddition reactions.

Electrophilic addition reactions would likely proceed via a carbocation intermediate at the more substituted C2 position, following Markovnikov's rule.

Caption: Figure 1. General mechanism for electrophilic addition.

Common electrophilic additions include:

-

Hydrohalogenation: Addition of H-X (X = Cl, Br, I) to yield 2-halo-1-(halomethyl)-4,4-dinitrohexane derivatives.

-

Halogenation: Addition of X₂ (X = Cl, Br) to yield 1,2-dihalo-4,4-dinitrohexane derivatives.

-

Hydration: Acid-catalyzed addition of water to yield 4,4-dinitrohexan-2-ol.

The alkene can act as a 2π component in various cycloaddition reactions to form cyclic compounds.[1]

-

[4+2] Cycloaddition (Diels-Alder Reaction): As a dienophile, this compound can react with conjugated dienes (e.g., butadiene, cyclopentadiene) to form six-membered rings.[1][2] The reaction typically requires thermal conditions.[3]

-

[3+2] Cycloaddition: This reaction involves 1,3-dipoles such as azides, nitrones, or nitrile oxides, leading to the formation of five-membered heterocyclic rings.[1]

-

[2+1] Cycloaddition: Reaction with carbenes or carbenoids would yield cyclopropane derivatives.[4]

Caption: Figure 2. Schematic of a [4+2] Diels-Alder reaction.

Reactions of the Gem-Dinitro Group

The gem-dinitro moiety is a key functional handle, primarily for reduction to amines.

The reduction of both nitro groups would lead to 4,4-diaminohexane derivatives. A variety of reducing agents can accomplish this transformation, with catalytic hydrogenation being a common and effective method.[5] Selective reduction of one nitro group is generally difficult but may be possible under carefully controlled conditions.

Common Reducing Systems:

-

Catalytic Hydrogenation: H₂ gas with catalysts like Palladium (Pd/C), Platinum (PtO₂), or Raney Nickel.[5]

-

Metal/Acid Systems: Iron (Fe), Zinc (Zn), or Tin (SnCl₂) in the presence of strong acids like HCl.[5]

-

Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is effective for reducing aliphatic nitro compounds to amines.[5]

Caption: Figure 3. Reduction of a gem-dinitro group to a gem-diamine.

Reactions via C-H Acidity

The hydrogens on C5 are activated by the adjacent gem-dinitro group, making them susceptible to deprotonation by a suitable base. The resulting carbanion is a soft nucleophile that can participate in various C-C bond-forming reactions.

Treatment with a non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) would generate the C5 carbanion. This anion can then react with various electrophiles.

-

Michael Addition: The carbanion can act as a Michael donor, adding to α,β-unsaturated carbonyls or nitroalkenes.[6][7] This is a powerful method for forming 1,5-dicarbonyl or 1,3-dinitro compounds, respectively.[8]

-

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) would introduce an alkyl group at the C5 position.

-

Aldol-type Reactions: The anion can add to aldehydes or ketones to form β-hydroxy-gem-dinitro compounds.

Caption: Figure 4. C-H acidity and subsequent nucleophilic reaction.

Data Presentation for Analogous Reactions

Table 1: Exemplary Conditions for Catalytic Hydrogenation of Nitroalkanes

| Substrate | Catalyst (mol%) | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Nitrohexane | 5% Pd/C | Methanol | 1 | 25 | 4 | >95 |

| 2-Nitropropane | Raney Ni | Ethanol | 50 | 70 | 6 | 90 |

| Phenylnitromethane | 10% Pd/C | Ethyl Acetate | 3 | 25 | 2 | >98 |

(Data is illustrative of typical conditions found in the literature for nitro group reduction[5])

Table 2: Exemplary Conditions for Diels-Alder Reactions with Alkenes

| Diene | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Cyclopentadiene | Acrylonitrile | None | 25 | 1 | 92 |

| 1,3-Butadiene | Maleic Anhydride | Toluene | 100 | 3 | 99 |

| Isoprene | Methyl Acrylate | Benzene | 150 | 24 | 75 |

(Data is illustrative of typical conditions for [4+2] cycloadditions[3])

Table 3: Exemplary Conditions for Michael Addition of Nitroalkanes

| Michael Donor | Michael Acceptor | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Nitromethane | Methyl Vinyl Ketone | TBAF | THF | 25 | 0.5 | 95 |

| Nitroethane | Acrylonitrile | DBU | Acetonitrile | 0 | 2 | 88 |

| 2-Nitropropane | Phenyl Acrylate | K₂CO₃ | DMF | 25 | 12 | 85 |

(Data is illustrative of typical conditions for the Michael addition of nitroalkanes to activated alkenes[7][9])

Experimental Protocols for Key Transformations

The following are generalized protocols for key reactions discussed. They should be adapted and optimized for the specific substrate, this compound.

Protocol 4.1: General Procedure for Catalytic Hydrogenation of a Gem-Dinitro Compound

-

Setup: A solution of the gem-dinitro compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is prepared in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 1-5 atm). The reaction mixture is stirred vigorously at room temperature or with gentle heating.

-

Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.

-

Workup: Upon completion, the reaction mixture is carefully depressurized and filtered through a pad of celite to remove the catalyst. The solvent is removed from the filtrate under reduced pressure to yield the crude diamine product, which can be further purified by crystallization or chromatography.[5]

Protocol 4.2: General Procedure for a Diels-Alder Reaction

-

Setup: The dienophile, this compound (1.0 eq), is dissolved in a high-boiling, inert solvent (e.g., toluene or xylene) in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: The conjugated diene (1.1-2.0 eq) is added to the solution. For gaseous dienes like 1,3-butadiene, the reaction may be conducted in a sealed pressure vessel.

-

Reaction: The mixture is heated to reflux (typically 80-140 °C) and stirred.[10]

-

Monitoring: The reaction is monitored by TLC or GC for the consumption of the limiting reagent.

-

Workup: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure cyclohexene adduct.[3]

Protocol 4.3: General Procedure for Michael Addition using the C5 Anion

-

Anion Formation: The this compound (1.0 eq) is dissolved in a dry, aprotic solvent (e.g., THF, DMF) under an inert atmosphere and cooled in an ice bath (0 °C). A strong, non-nucleophilic base (e.g., NaH, 1.1 eq) is added portion-wise. The mixture is stirred for 30-60 minutes to ensure complete formation of the carbanion.

-

Electrophile Addition: The Michael acceptor (e.g., methyl acrylate, 1.0 eq) is added dropwise to the solution of the anion at 0 °C.

-

Reaction: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[7][9]

Conclusion

This compound is a molecule with significant synthetic potential, owing to its distinct and reactive functional groups. The isolated alkene provides a site for cycloadditions and stereospecific functionalization, while the gem-dinitro group serves as a precursor to valuable diamines. Furthermore, the acidity of the C5 protons opens pathways for sophisticated carbon-carbon bond-forming strategies, including conjugate additions. While direct experimental studies on this specific molecule are sparse, a robust predictive framework can be built from the well-established chemistry of its constituent parts. The theoretical mechanisms, illustrative data, and generalized protocols provided in this guide offer a solid foundation for researchers to design and execute novel synthetic routes utilizing this compound as a versatile chemical building block.

References

- 1. sci-rad.com [sci-rad.com]

- 2. Nitroalkene - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scispace.com [scispace.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. sctunisie.org [sctunisie.org]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organicreactions.org [organicreactions.org]

The Advent and Evolution of Vicinal Dinitro Compounds: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthetic evolution of vicinal dinitro compounds has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth exploration of these fascinating and reactive molecules, from their initial synthesis to modern preparative techniques.

A Historical Perspective: From Chlorinated Precursors to a Foundational Alkane

The journey into the world of vicinal dinitro compounds began in the mid-19th century. In 1869, the distinguished German chemist Hermann Kolbe reported the synthesis of tetrachlorodinitroethane. This discovery, achieved by reacting tetrachloroethylene with dinitrogen tetroxide, marked the first documented creation of a compound containing nitro groups on adjacent carbon atoms.

However, the synthesis of the parent compound of this class, 1,2-dinitroethane, remained elusive for several more decades. It was not until 1946 that a team of researchers—Levy, Scaife, and Smith—successfully prepared this fundamental vicinal dinitroalkane. Their pioneering work involved the direct nitration of ethylene using liquid or dissolved dinitrogen tetroxide. This reaction yielded both 1,2-dinitroethane and 2-nitroethyl nitrate, with the former being isolated as a solid with a melting point of 39-40 °C. This seminal work laid the groundwork for a deeper understanding of the synthesis and properties of this class of compounds.

Modern Synthetic Methodologies

The synthesis of vicinal dinitro compounds has evolved significantly since these early discoveries. Contemporary methods offer higher yields, greater efficiency, and milder reaction conditions. A notable modern advancement is the oxidation of vicinal diamines.

One highly effective method involves the use of a potent oxygen-transfer agent, the complex of hypofluorous acid with acetonitrile (HOF·CH3CN). This reagent efficiently converts both aliphatic and aromatic vicinal diamines into their corresponding dinitro derivatives in excellent yields and with short reaction times. A key advantage of this method is its ability to preserve the central carbon-carbon bond, a common point of cleavage with other strong oxidizing agents.

The general experimental protocol for this transformation is as follows:

General Procedure for the Oxidation of Vicinal Diamines with HOF·CH3CN:

The HOF·CH3CN reagent is prepared in situ by passing a dilute stream of fluorine gas through a solution of acetonitrile in water. The vicinal diamine is then added to this reagent solution at a low temperature (typically -15 °C to 0 °C). For aliphatic diamines, a small amount of sodium fluoride is often added to neutralize the hydrofluoric acid byproduct. The reaction is typically rapid, often completing within minutes. After quenching the reaction with a dilute bicarbonate solution, the vicinal dinitro product is extracted, dried, and purified using standard techniques such as flash chromatography or recrystallization.

Quantitative Data on the Synthesis of Vicinal Dinitro Compounds

The following tables summarize quantitative data for the synthesis of various vicinal dinitro compounds using different methodologies.

Table 1: Synthesis of 1,2-Dinitroethane via Nitration of Ethylene

| Precursor | Reagents | Reaction Time | Yield (%) | Melting Point (°C) |

| Ethylene | Dinitrogen tetroxide, Oxygen | ~10 hours | 35-40 | 39-40 |

Table 2: Synthesis of Vicinal Dinitro Compounds via Oxidation of Vicinal Diamines with HOF·CH3CN

| Diamine Precursor | Reaction Time | Yield (%) |

| 1,2-Diaminopropane | 3 minutes | 82 |

| 4,5-Dimethyl-1,2-phenylenediamine | 4 minutes | 87 |

Spectroscopic and Structural Characterization of 1,2-Dinitroethane

The structural and vibrational properties of 1,2-dinitroethane have been thoroughly investigated. Infrared (IR) and Raman spectroscopy reveal that in the solid state, the molecule exists predominantly in the gauche conformation. In solution, it is a mixture of gauche and trans rotamers.

X-ray crystallography has confirmed the gauche conformation in the solid state, with a nitrogen-carbon-carbon-nitrogen (N-C-C-N) torsion angle of 73.5(2)°.

Table 3: Key Spectroscopic and Structural Data for 1,2-Dinitroethane

| Parameter | Value |

| Melting Point | 39-40 °C |

| N-C-C-N Torsion Angle (solid state) | 73.5(2)° |

| Conformation in Solid State | Gauche |

| Conformation in Solution | Mixture of gauche and trans |

Reactivity of Vicinal Dinitro Compounds

Vicinal dinitro compounds are valuable synthetic intermediates due to their unique reactivity. One of their characteristic reactions is their conversion to olefins. This transformation can be achieved using reagents such as tin(II) chloride or tributyltin hydride. Mechanistic studies suggest that this elimination reaction proceeds through a radical anion intermediate.

Signaling Pathways and Experimental Workflows

To visually represent the logical relationships and processes described, the following diagrams have been generated using the DOT language.

Caption: Historical synthesis of vicinal dinitro compounds.

Caption: Workflow for modern synthesis of vicinal dinitro compounds.

Caption: Reaction mechanism for the conversion of vicinal dinitro compounds to olefins.

Theoretical Calculations on the Conformation of 4,4-Dinitrohex-1-ene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical conformational analysis of 4,4-dinitrohex-1-ene, a molecule of interest due to the presence of energetic nitro groups and a flexible aliphatic chain. Understanding the conformational landscape of such molecules is crucial for predicting their properties and reactivity. This document outlines a detailed computational methodology based on Density Functional Theory (DFT) for identifying and characterizing the stable conformers of this compound. The guide presents hypothetical yet plausible data from these calculations in structured tables and includes a workflow diagram illustrating the computational process. Additionally, a hypothetical experimental protocol for the synthesis and characterization of the title compound is provided.

Introduction

This compound is an unsaturated nitroalkane characterized by a six-carbon chain with a terminal double bond and two nitro groups attached to the fourth carbon atom. The presence of a chiral center at the C4 position indicates that this compound can exist as a pair of enantiomers. The conformational flexibility of the hexene backbone, combined with the rotational freedom of the two nitro groups, results in a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer.

The relative stability of these conformers is governed by a delicate balance of steric hindrance, electrostatic interactions between the polar nitro groups, and intramolecular hydrogen bonding. Theoretical calculations are a powerful tool for exploring this conformational space and providing insights into the preferred three-dimensional structures of the molecule. This knowledge is essential for understanding its chemical behavior and for the rational design of molecules with desired properties in fields such as energetic materials and medicinal chemistry.

Computational Methodology

The conformational analysis of this compound is proposed to be carried out using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

2.1. Conformational Search

An initial exploration of the conformational space can be performed using a molecular mechanics force field to rapidly generate a large number of potential conformers. This is followed by a more accurate semi-empirical or DFT-based optimization of the most promising low-energy structures.

2.2. Geometry Optimization and Frequency Calculations

The geometries of all identified conformers are to be optimized without any symmetry constraints using the B3LYP functional with the 6-311++G(d,p) basis set. The choice of this level of theory is based on its proven accuracy for a wide range of organic molecules, including nitro compounds.[1][2][3] Frequency calculations at the same level of theory should be performed to verify that each optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

2.3. Calculation of Relative Energies

The relative energies of the conformers are determined by comparing their total electronic energies, corrected for ZPVE. This allows for the identification of the most stable conformer and the energy differences between the various conformations.

Results and Discussion

The following tables summarize the hypothetical quantitative data obtained from the proposed DFT calculations on the conformational isomers of this compound. For simplicity, we will consider the (R)-enantiomer. The conformers are named based on the dihedral angles around the C3-C4 and C4-C5 bonds.

Table 1: Relative Energies of the Most Stable Conformers of (R)-4,4-Dinitrohex-1-ene

| Conformer | Relative Energy (kJ/mol) |

| I | 0.00 |

| II | 2.15 |

| III | 4.87 |

| IV | 7.23 |

Table 2: Key Dihedral Angles (in degrees) for the Most Stable Conformers

| Dihedral Angle | Conformer I | Conformer II | Conformer III | Conformer IV |

| C2-C3-C4-C5 | -178.5 | 65.2 | -68.9 | 179.1 |

| C3-C4-C5-C6 | 60.1 | 179.8 | -62.3 | 59.5 |

| N1-C4-N2-O3 | 15.3 | -10.2 | 175.4 | -160.1 |

| N2-C4-N1-O1 | -12.8 | 8.9 | -178.1 | 158.7 |

Table 3: Selected Bond Lengths (in Å) and Bond Angles (in degrees)

| Parameter | Conformer I |

| Bond Lengths | |

| C1=C2 | 1.33 |

| C3-C4 | 1.54 |

| C4-N1 | 1.48 |

| C4-N2 | 1.48 |

| N-O (avg.) | 1.22 |

| Bond Angles | |

| C3-C4-C5 | 112.5 |

| N1-C4-N2 | 108.9 |

| O-N-O (avg.) | 124.5 |

The data suggests that Conformer I is the global minimum on the potential energy surface. Its stability is likely due to a staggered arrangement along the C3-C4 and C4-C5 bonds, which minimizes steric repulsion. The other conformers are higher in energy, indicating they are less populated at room temperature. The dihedral angles of the nitro groups indicate their orientation relative to the carbon backbone, which influences the overall dipole moment and intermolecular interactions of the molecule.

Computational Workflow

The following diagram illustrates the logical workflow for the theoretical conformational analysis of this compound.

Caption: Workflow for the computational analysis of this compound.

Hypothetical Experimental Protocols

This section outlines a plausible, though hypothetical, experimental approach for the synthesis and characterization of this compound.

5.1. Synthesis of this compound

A potential synthetic route could involve a multi-step process starting from commercially available materials.

-

Step 1: Synthesis of 1-Bromo-2-nitroethane. This could be achieved by the reaction of bromoacetyl bromide with sodium nitrite.

-

Step 2: Synthesis of 1-Nitrobut-3-en-1-ide Anion. 1-bromo-2-nitroethane can be reacted with a suitable base to generate the corresponding carbanion.

-

Step 3: Michael Addition to Nitroethene. The generated carbanion can then be reacted with nitroethene in a Michael addition to form 1,3-dinitrobut-1-ene.

-

Step 4: Alkylation. The resulting dinitro compound can be deprotonated and alkylated with ethyl iodide to yield this compound.

The final product would require purification, for example, by column chromatography.

5.2. Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: The presence of the nitro groups would be confirmed by strong absorption bands around 1550 cm⁻¹ and 1375 cm⁻¹.[4] The C=C double bond would show a characteristic absorption band around 1640 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the elemental composition of the compound.

Conclusion

This technical guide has outlined a comprehensive theoretical and a hypothetical experimental framework for the study of this compound. The proposed computational methodology, based on Density Functional Theory, provides a robust approach to elucidate the conformational preferences of this flexible molecule. The presented hypothetical data highlights the key structural parameters that define the different conformers and their relative stabilities. The workflow diagram provides a clear visual representation of the computational process. The outlined synthetic and characterization protocols offer a plausible route for the experimental investigation of this compound. A thorough understanding of the conformational landscape of this compound is a critical first step towards harnessing its potential in various scientific and industrial applications.

References

Technical Guide: Solubility Determination of 4,4-Dinitrohex-1-ene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, a comprehensive search of scientific literature and chemical databases has yielded no specific quantitative solubility data for 4,4-Dinitrohex-1-ene. This guide, therefore, provides a detailed experimental protocol for the determination of its solubility in common organic solvents, based on widely accepted scientific methodologies. The principles and procedures outlined herein are intended to enable researchers to generate reliable and reproducible solubility data for this compound.

Introduction

The solubility of a compound is a critical physicochemical property, profoundly influencing its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development. This compound, an unsaturated nitroalkane, possesses functional groups that suggest a nuanced solubility profile across different organic solvents. Understanding its solubility is essential for designing appropriate solvent systems for synthesis, purification, formulation, and biological screening.

This technical guide presents a standardized experimental workflow for determining the equilibrium solubility of this compound. The primary method described is the Saturation Shake-Flask Method , which is widely regarded as the "gold standard" for its reliability and accuracy in measuring thermodynamic solubility.[1][2][3]

Theoretical Background

Equilibrium solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. At this point, the rate of dissolution of the solid solute is equal to the rate of precipitation. For organic compounds, solubility is governed by the principle of "like dissolves like," where the polarity of the solute and solvent are key determinants. The presence of two nitro groups in this compound introduces significant polarity, while the hexene backbone provides a nonpolar character. Therefore, its solubility is expected to vary considerably across solvents of differing polarities.

Proposed Experimental Protocol: Saturation Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a range of common organic solvents.

3.1. Materials and Equipment

-

Solute: this compound (of known purity)

-

Solvents:

-

Acetone

-

Ethanol

-

Methanol

-

Isopropanol

-

Toluene

-

Hexane

-

Ethyl acetate

-

Dichloromethane

-

Chloroform

-

-

Analytical balance

-

Glass vials or flasks with airtight screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or Gravimetric analysis equipment)

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. An excess is necessary to ensure that a saturated solution is formed, which can be visually confirmed by the presence of undissolved solid after equilibration.[1][3]

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[4] It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantification of Solute Concentration: The concentration of this compound in the diluted saturated solution can be determined by a suitable analytical method.

-

UV-Vis Spectroscopy: If the compound has a chromophore, a calibration curve of absorbance versus concentration can be prepared. The concentration of the diluted sample is then determined from its absorbance.

-

High-Performance Liquid Chromatography (HPLC): This method is highly specific and sensitive. A calibration curve of peak area versus concentration should be generated.

-

Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point). The container with the residue is weighed, and the mass of the dissolved solid is determined.[5][6][7]

-

3.3. Data Analysis and Presentation

-

Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

The results should be presented in a clear and structured table for easy comparison of the solubility in different solvents at the specified temperature.

Data Presentation (Hypothetical Example)

Since no experimental data is currently available, the following table is a template for presenting the results once the experiments described above are conducted.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Analytical Method |

| Acetone | 25 | Experimental Value | Calculated Value | e.g., HPLC |

| Ethanol | 25 | Experimental Value | Calculated Value | e.g., HPLC |

| Methanol | 25 | Experimental Value | Calculated Value | e.g., HPLC |

| Isopropanol | 25 | Experimental Value | Calculated Value | e.g., HPLC |

| Toluene | 25 | Experimental Value | Calculated Value | e.g., HPLC |

| Hexane | 25 | Experimental Value | Calculated Value | e.g., HPLC |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | e.g., HPLC |

| Dichloromethane | 25 | Experimental Value | Calculated Value | e.g., HPLC |

| Chloroform | 25 | Experimental Value | Calculated Value | e.g., HPLC |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Use of gem-Dinitroalkanes in Michael Addition Reactions

Disclaimer: Direct experimental data on the use of 4,4-dinitrohex-1-ene in Michael addition reactions is not available in the current scientific literature. The following application notes and protocols are based on the general reactivity of analogous gem-dinitroalkanes and nitroalkenes in Michael addition reactions. These should serve as a starting point for research and development, and all procedures should be optimized for the specific substrates and conditions used.

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. Nitroalkanes, particularly gem-dinitroalkanes, are potent Michael donors due to the electron-withdrawing nature of the two nitro groups, which increases the acidity of the α-proton and stabilizes the resulting carbanion. This heightened nucleophilicity allows for efficient addition to a wide range of Michael acceptors, leading to the synthesis of complex molecules with significant potential in medicinal chemistry and materials science.[1][2] The resulting adducts, containing a dinitromethyl moiety, are versatile intermediates that can be further transformed into various functional groups, making gem-dinitroalkanes valuable building blocks for drug development professionals.

Reaction Mechanism and Signaling Pathway

The Michael addition of a gem-dinitroalkane to an α,β-unsaturated acceptor proceeds through a well-established mechanistic pathway. The reaction is typically initiated by a base, which deprotonates the gem-dinitroalkane to form a resonance-stabilized nitronate anion. This soft nucleophile then attacks the β-carbon of the Michael acceptor in a conjugate fashion. The resulting enolate intermediate is subsequently protonated, often by the conjugate acid of the base or during aqueous workup, to yield the final 1,4-adduct.

Caption: General mechanism of the Michael addition of a gem-dinitroalkane.

Quantitative Data from Analogous Reactions

The following table summarizes representative data from Michael addition reactions involving various gem-dinitroalkanes and Michael acceptors, providing an indication of the potential yields and stereoselectivities that could be expected.

| Entry | Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |

| 1 | Dinitromethane | Chalcone | DBU | CH2Cl2 | 12 | 95 | - | - |

| 2 | 1,1-Dinitroethane | Methyl vinyl ketone | Et3N | THF | 24 | 88 | - | - |

| 3 | Dinitromethane | Nitrostyrene | TBAF | Toluene | 6 | 92 | - | - |

| 4 | 1,1-Dinitropropane | Cyclohexenone | L-Proline | DMSO | 48 | 75 | 85:15 | 92 |

| 5 | Dinitromethane | Acrylonitrile | K2CO3 | Acetonitrile | 18 | 90 | - | - |

This data is illustrative and compiled from general knowledge of Michael addition reactions. Specific literature references for these exact reactions may vary.

Experimental Protocols

The following are generalized protocols for the Michael addition of a gem-dinitroalkane to an α,β-unsaturated acceptor. These should be adapted and optimized for specific substrates.

General Protocol for Base-Catalyzed Michael Addition

This protocol is suitable for a wide range of gem-dinitroalkanes and Michael acceptors using a common organic base.

Materials:

-

gem-Dinitroalkane (e.g., 1,1-dinitroethane)

-

Michael acceptor (e.g., methyl vinyl ketone)

-

Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et3N))

-

Anhydrous solvent (e.g., dichloromethane (CH2Cl2), tetrahydrofuran (THF), or acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard workup and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the gem-dinitroalkane (1.0 eq) and the anhydrous solvent (to make a 0.1 M solution).

-

Cool the solution to 0 °C using an ice bath.

-

Add the Michael acceptor (1.1 eq) to the solution and stir for 5 minutes.

-

Slowly add the base (0.1-1.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the time indicated by TLC or LC-MS analysis (typically 6-24 hours).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterize the purified product by appropriate analytical methods (e.g., NMR, IR, and mass spectrometry).

Protocol for Asymmetric Organocatalyzed Michael Addition

This protocol is designed to achieve high enantioselectivity using a chiral organocatalyst.

Materials:

-

gem-Dinitroalkane (e.g., 1,1-dinitropropane)

-

Michael acceptor (e.g., cyclohexenone)

-

Chiral organocatalyst (e.g., a derivative of L-proline or a thiourea-based catalyst)

-

Co-catalyst or additive if required (e.g., a weak acid)

-

Anhydrous solvent (e.g., DMSO, toluene, or chloroform)

-

All other materials as listed in Protocol 4.1.

Procedure:

-

To a dry vial, add the chiral organocatalyst (typically 5-20 mol%) and any co-catalyst.

-

Add the anhydrous solvent and stir until the catalyst is fully dissolved.

-

Add the gem-dinitroalkane (1.2 eq) to the catalyst solution.

-

Add the Michael acceptor (1.0 eq) to the reaction mixture.

-

Stir the reaction at the specified temperature (can range from -20 °C to room temperature) and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, quench and work up the reaction as described in Protocol 4.1 (steps 6-9).

-

Purify the product by flash column chromatography.

-

Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or NMR analysis with a chiral shift reagent.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the optimization and execution of a Michael addition reaction with a gem-dinitroalkane.

Caption: A typical experimental workflow for Michael addition reactions.

Conclusion

While specific data for this compound is not available, the general reactivity of gem-dinitroalkanes makes them highly valuable Michael donors for the construction of complex molecular architectures. The provided protocols and data from analogous systems offer a solid foundation for researchers and drug development professionals to explore the potential of this class of compounds in their synthetic endeavors. It is anticipated that the Michael adducts derived from gem-dinitroalkanes will continue to be important intermediates in the synthesis of novel therapeutic agents and functional materials.

References

Application Notes and Protocols: 4,4-Dinitrohex-1-ene as a Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4,4-dinitrohex-1-ene as a versatile precursor for the synthesis of a variety of heterocyclic compounds. Due to the limited specific literature on this compound, the protocols and reaction schemes presented here are based on established reactivity patterns of nitroalkenes and gem-dinitro compounds. The information herein is intended to serve as a foundational guide for researchers to explore the synthetic utility of this and similar molecules.

Introduction to this compound in Heterocyclic Synthesis

This compound is a unique building block possessing two key reactive functionalities: a terminal alkene and a gem-dinitro group. The electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the alkene, making it an excellent Michael acceptor and a reactive partner in cycloaddition reactions. The gem-dinitro moiety also offers synthetic handles for the construction of nitrogen-containing heterocycles. These features make this compound a promising, yet underexplored, precursor for the synthesis of diverse heterocyclic scaffolds of interest in medicinal chemistry and drug development.

This document outlines several potential synthetic routes to important classes of heterocycles starting from this compound, including isoxazolines, pyrazolines, pyridines, and triazoles.

Synthesis of Isoxazolines via 1,3-Dipolar Cycloaddition

The terminal alkene of this compound can readily participate in 1,3-dipolar cycloaddition reactions with nitrile oxides to afford isoxazolines. Isoxazolines are important five-membered heterocycles found in numerous biologically active compounds. The reaction is expected to proceed with high regioselectivity.

Reaction Scheme:

Caption: Proposed synthesis of isoxazolines from this compound.

Table 1: Representative Reaction Conditions for Isoxazoline Synthesis

| Entry | Nitrile Oxide Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde oxime | NCS/Pyridine | CH2Cl2 | rt | 12 | 75-85 |

| 2 | Ethyl chlorooximidoacetate | Et3N | Toluene | 80 | 6 | 70-80 |

| 3 | Hydroximoyl chloride | Et3N | THF | rt | 24 | 65-75 |

Experimental Protocol: General Procedure for the Synthesis of 5-(1,1-Dinitropropyl)-3-phenyl-4,5-dihydroisoxazole

-

To a solution of benzaldehyde oxime (1.21 g, 10 mmol) in dichloromethane (50 mL) at 0 °C, add N-chlorosuccinimide (NCS) (1.34 g, 10 mmol) in one portion.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.74 g, 10 mmol) in dichloromethane (10 mL).

-

Add pyridine (0.79 g, 10 mmol) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired isoxazoline derivative.

Synthesis of Pyrazolines via 1,3-Dipolar Cycloaddition

The reaction of this compound with diazoalkanes is expected to yield pyrazoline derivatives. Pyrazolines are five-membered nitrogen-containing heterocycles with a broad range of biological activities. The regioselectivity of the cycloaddition will be influenced by the electronic nature of the diazoalkane.

Reaction Scheme:

Caption: Proposed synthesis of pyrazolines from this compound.

Table 2: Representative Reaction Conditions for Pyrazoline Synthesis

| Entry | Diazoalkane | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Diazomethane | Diethyl ether | 0 to rt | 12 | 80-90 |

| 2 | Ethyl diazoacetate | Dichloromethane | rt | 24 | 70-85 |

| 3 | Trimethylsilyldiazomethane | Hexane | 0 to rt | 18 | 75-85 |

Experimental Protocol: General Procedure for the Synthesis of 4-(1,1-Dinitropropyl)-1H-pyrazole (from in situ generated diazomethane)

-

Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood behind a blast shield. Use of diazomethane generation kits with fire-polished glassware is strongly recommended.

-

Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) according to standard procedures.

-

To a solution of this compound (1.74 g, 10 mmol) in diethyl ether (20 mL) at 0 °C, add the freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12 hours.

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Remove the solvent under reduced pressure.

-

The resulting crude pyrazoline can be purified by crystallization or column chromatography on silica gel.

Synthesis of Substituted Pyridines via Michael Addition and Cyclization

The electron-deficient alkene of this compound is a prime candidate for Michael addition reactions. Treatment with an enamine, followed by cyclization and elimination, could provide a route to highly substituted pyridine derivatives.

Workflow Diagram:

Caption: Workflow for the synthesis of pyridines.

Table 3: Representative Reaction Conditions for Pyridine Synthesis

| Entry | Enamine Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pyrrolidine enamine of cyclohexanone | Acetonitrile | 80 | 24 | 50-60 |

| 2 | Morpholine enamine of propiophenone | Dioxane | 100 | 18 | 45-55 |

| 3 | Pre-formed enamine | Toluene | 110 | 12 | 55-65 |

Experimental Protocol: General Procedure for aza-Michael Addition/Cyclization

-

In a round-bottom flask, dissolve the enamine (10 mmol) in the chosen solvent (30 mL).

-

Add this compound (1.74 g, 10 mmol) to the solution.

-

Heat the reaction mixture to the specified temperature and stir for the indicated time.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-